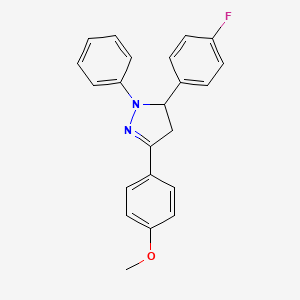methanethione](/img/structure/B10881843.png)
[4-Methoxy-3-(naphthalen-1-ylmethoxy)phenyl](piperidin-1-yl)methanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-METHOXY-3-(1-NAPHTHYLMETHOXY)PHENYLMETHANETHIONE is a complex organic compound with a unique structure that combines a methoxy group, a naphthylmethoxy group, and a piperidino group attached to a methanethione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-3-(1-NAPHTHYLMETHOXY)PHENYLMETHANETHIONE typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. One common method involves the reaction of 4-methoxyphenol with 1-naphthylmethanol in the presence of a suitable catalyst to form the naphthylmethoxy derivative. This intermediate is then reacted with piperidine and methanethione under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-METHOXY-3-(1-NAPHTHYLMETHOXY)PHENYLMETHANETHIONE undergoes various chemical reactions, including:
Oxidation: The methoxy and naphthylmethoxy groups can be oxidized under specific conditions to form corresponding quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species, depending on the reducing agents used.
Substitution: The piperidino group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-METHOXY-3-(1-NAPHTHYLMETHOXY)PHENYLMETHANETHIONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for probing biochemical pathways and understanding molecular mechanisms.
Medicine
In medicine, 4-METHOXY-3-(1-NAPHTHYLMETHOXY)PHENYLMETHANETHIONE is investigated for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs for treating various diseases, including cancer and neurological disorders.
Industry
In industrial applications, this compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and expand their range of applications.
Mecanismo De Acción
The mechanism of action of 4-METHOXY-3-(1-NAPHTHYLMETHOXY)PHENYLMETHANETHIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-METHOXY-3-(1-NAPHTHYLMETHOXY)PHENYLMETHANETHIONE include:
- 4-METHOXY-3-(1-NAPHTHYLMETHOXY)PHENYLMETHANONE
- 4-METHOXY-3-(1-NAPHTHYLMETHOXY)PHENYLMETHANOL
Uniqueness
The uniqueness of 4-METHOXY-3-(1-NAPHTHYLMETHOXY)PHENYLMETHANETHIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
Propiedades
Fórmula molecular |
C24H25NO2S |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
[4-methoxy-3-(naphthalen-1-ylmethoxy)phenyl]-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C24H25NO2S/c1-26-22-13-12-19(24(28)25-14-5-2-6-15-25)16-23(22)27-17-20-10-7-9-18-8-3-4-11-21(18)20/h3-4,7-13,16H,2,5-6,14-15,17H2,1H3 |
Clave InChI |
PKTIXAIFUMJQHI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=S)N2CCCCC2)OCC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate](/img/structure/B10881768.png)
![1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}-2-phenoxyethanone](/img/structure/B10881772.png)
![4-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B10881780.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10881782.png)
![8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10881783.png)
![Biphenyl-4-yl[4-(2-chlorobenzyl)piperazin-1-yl]methanone](/img/structure/B10881790.png)
![3-{[4-(2-chlorobenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10881804.png)
![(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10881805.png)
![[1,3,5]Triazino[1,2-a][1,3]benzimidazol-2-amine, 1,4-dihydro-4-(1H-indol-3-yl)-](/img/structure/B10881812.png)
![2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10881815.png)
![N'-{(1Z)-1-[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}pyridine-3-carbohydrazide](/img/structure/B10881818.png)
![1-[3-(dibutylamino)propyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10881822.png)
![2-[(2-Chlorophenyl)amino]-2-oxoethyl carbamimidothioate](/img/structure/B10881827.png)

